

An In-depth Technical Guide to Pyridine-2-carboximidohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridine-2-carboximidohydrazide*

Cat. No.: *B092192*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2-carboximidohydrazide, also known as N'-aminopyridine-2-carboximidamide, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including the pyridine ring and the imidohydrazide moiety, impart valuable properties for coordination chemistry and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthesis of **Pyridine-2-carboximidohydrazide**, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and synthetic workflows.

Chemical Properties and Structure

Pyridine-2-carboximidohydrazide is a solid at room temperature with the molecular formula C₆H₈N₄ and a molecular weight of 136.15 g/mol .^[1] Its structure features a pyridine ring substituted at the 2-position with a carboximidohydrazide group. This functional group, a derivative of a carboxylic acid, is characterized by a carbon-nitrogen double bond and a hydrazine moiety.

Molecular Structure

The precise molecular geometry of **Pyridine-2-carboximidohydrazide** has been elucidated through single-crystal X-ray diffraction of its synonym, N'-aminopyridine-2-carboximidamide.[2][3][4] The non-hydrogen atoms of the molecule are nearly planar, indicating a high degree of conjugation.[2][3][4]

Table 1: Key Crystallographic Data for N'-aminopyridine-2-carboximidamide[1]

Parameter	Value
Formula	C ₆ H ₈ N ₄
Molecular Weight	136.15 g/mol
Crystal System	Monoclinic
Space Group	P 1 2 ₁ 1
a (Å)	5.6955
b (Å)	3.8408
c (Å)	14.592
α (°)	90
β (°)	91.631
γ (°)	90
Z	2

Table 2: Selected Bond Lengths for N'-aminopyridine-2-carboximidamide[3]

Bond	Length (Å)
N-N	1.424(5)
C-N (imidamide)	1.289(5)
C-N (pyridine)	1.341(5)
C-C (pyridine)	1.378(6) - 1.389(6)

Table 3: Selected Bond Angles for N'-aminopyridine-2-carboximidamide[3]

Angle	Degree (°)
C-N-N	115.5(2)
N-N-C	110.57(19)
C-C-C (pyridine)	118.6(4) - 120.5(4)
C-N-C (pyridine)	117.8(3)

Spectroscopic Data

While specific experimental spectra for **Pyridine-2-carboximidohydrazide** are not readily available in the public domain, data for the closely related precursor, Pyridine-2-carboxylic acid hydrazide, can provide valuable comparative insights.

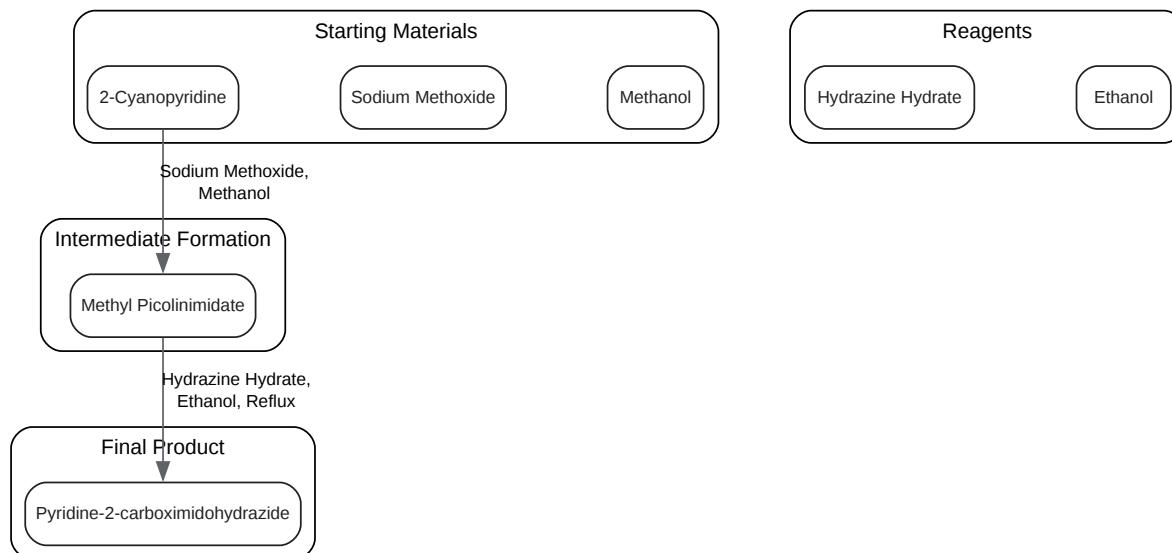
Table 4: Spectroscopic Data for the Related Compound Pyridine-2-carboxylic acid hydrazide

Technique	Key Features
¹ H NMR	Signals corresponding to the pyridine ring protons and the hydrazide protons.
¹³ C NMR	Resonances for the carbon atoms of the pyridine ring and the carbonyl carbon.
IR Spectroscopy	Characteristic absorption bands for N-H, C=O, and C=N stretching vibrations.
Mass Spectrometry	Molecular ion peak corresponding to its molecular weight.

Synthesis of Pyridine-2-carboximidohydrazide

The synthesis of **Pyridine-2-carboximidohydrazide** can be achieved through a multi-step process, starting from readily available precursors. A key intermediate in this synthesis is often a picolinimidate, which is then reacted with hydrazine.

Experimental Protocol: Synthesis of N'-aminopyridine-2-carboximidamide[4]

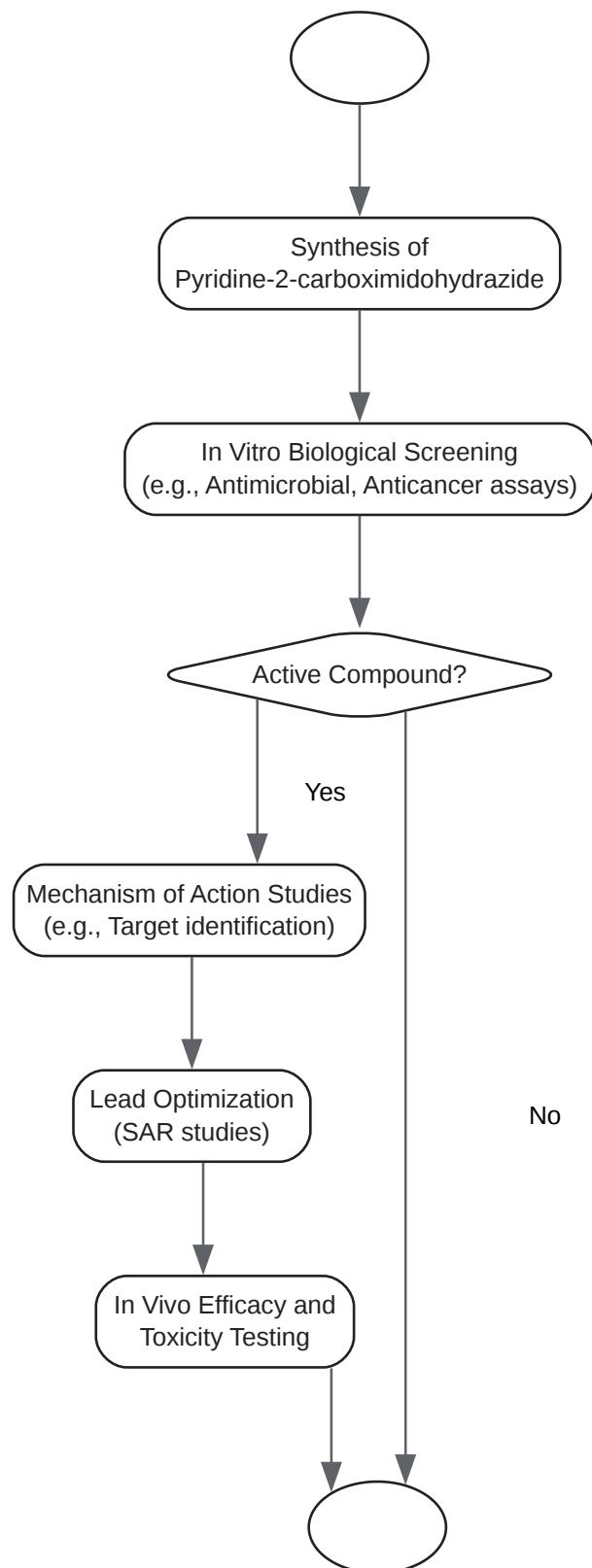

This protocol describes the synthesis of N'-aminopyridine-2-carboximidamide, a synonym of **Pyridine-2-carboximidohydrazide**.

Materials:

- 2-cyanopyridine
- Sodium methoxide
- Methanol
- Hydrazine hydrate
- Absolute ethanol

Procedure:

- Preparation of the Imidate: A solution of 2-cyanopyridine in methanol is treated with a catalytic amount of sodium methoxide. The mixture is stirred at room temperature to facilitate the formation of the corresponding methyl picolinimidate.
- Reaction with Hydrazine: To the solution containing the imidate, hydrazine hydrate is added. The reaction mixture is then refluxed for several hours.
- Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as benzene, to yield yellow crystals of N'-aminopyridine-2-carboximidamide.[4]


[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Pyridine-2-carboximidohydrazide**.

Potential Applications and Biological Relevance

Derivatives of pyridine carboxamides and related structures have shown a wide range of biological activities, including antimicrobial and anticancer properties. The structural motifs present in **Pyridine-2-carboximidohydrazide** suggest its potential as a versatile ligand in coordination chemistry, capable of forming stable complexes with various metal ions. The ability of the pyridine nitrogen and the imidohydrazide group to act as donor atoms makes it a candidate for the development of metal-based drugs and catalysts.

While specific signaling pathways involving **Pyridine-2-carboximidohydrazide** are not yet fully elucidated, a general workflow for screening its potential biological activity can be proposed.

[Click to download full resolution via product page](#)

Caption: General workflow for biological activity screening.

Conclusion

Pyridine-2-carboximidohydrazide is a molecule with significant potential in various scientific fields. Its well-defined structure and the reactivity of its functional groups make it an attractive building block for the synthesis of more complex molecules and coordination compounds. Further investigation into its biological activities and the elucidation of its specific mechanisms of action are warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its core chemical properties and structure to aid researchers in these future endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pyridine-2-carboximidohydrazide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092192#pyridine-2-carboximidohydrazide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com